2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves multi-step reactions, starting from simpler precursors. For example, one approach could involve the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . The exact synthesis pathway for this specific compound is not detailed in the available sources.Scientific Research Applications
Antimicrobial Activity
Research into similar quinoline and sulfonamide derivatives has shown potential antimicrobial applications. For example, studies on new quinazolines and related compounds have demonstrated antimicrobial efficacy against a range of bacterial and fungal strains, highlighting the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Desai, Shihora, Moradia, 2007), (Patel, Shaikh, 2011).
Cancer Research
Several sulfonamide derivatives have been synthesized and tested for their anticancer activity, particularly against breast and colon cancer cell lines. These compounds have shown promising cytotoxic activity, suggesting their potential role in cancer therapy. For instance, certain compounds were identified as potent against breast cancer cell lines, underscoring the relevance of these chemical structures in developing new anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, Arafa, 2015).
Synthesis of Novel Compounds
Research has also focused on the synthesis and characterization of new compounds with potential pharmacological applications. This includes the development of novel quinoline derivatives for various therapeutic purposes, such as anti-inflammatory and analgesic activities, highlighting the versatility of these chemical structures in medicinal chemistry (Alagarsamy, Solomon, Sulthana, Vijay, Narendhar, 2015), (Rajasekaran, Rao, 2015).
properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-3-18-6-13-23-22(14-18)26(31)24(34(32,33)21-11-7-19(27)8-12-21)15-29(23)16-25(30)28-20-9-4-17(2)5-10-20/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFVNFYSVWHJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
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